N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide
Description
N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a cyanobutan group, and a carboxamide group
Properties
IUPAC Name |
N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-3-9-17-10-5-6-12(11-17)14(18)16-13(4-2)7-8-15/h12-13H,3-7,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNZJSANYOUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NC(CC)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanobutan group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction conditions is also essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(1-cyanobutan-2-yl)-1-propylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
- N-(1-cyanobutan-2-yl)-1-propan-2-ylpyrrole-2-carboxamide
- Benzyl N-(1-cyanobutan-2-yl)carbamate
- N-(1-Cyanobutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
These compounds share similar structural features but may differ in their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
